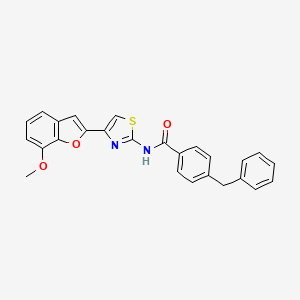

4-benzyl-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds similar to "4-benzyl-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide" often involves multi-step reactions, including etherification, Friedel-Crafts acylation, and cyclization processes (Shen et al., 2012). These methods can result in a variety of structurally related thiazole compounds with varying substituents, demonstrating the flexibility and complexity of synthesizing this class of compounds.

Molecular Structure Analysis

Molecular structure analysis, including X-ray crystallography and NMR spectroscopy, plays a crucial role in confirming the structure of synthesized compounds. For instance, compounds with similar frameworks have been structurally characterized to reveal details like conformational disorder, hydrogen bonding patterns, and supramolecular aggregation (B. K. Sagar et al., 2018). Such analyses are vital for understanding the molecular geometry and potential reactivity of the compound .

Chemical Reactions and Properties

Chemical reactions involving thiazole derivatives can lead to various biological activities, including antimicrobial and anticancer properties. For example, certain thiazole compounds have been synthesized and shown to possess significant antimicrobial activity (B. Priya et al., 2006). These findings underscore the chemical reactivity and potential application of thiazole derivatives in pharmaceutical research.

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are influenced by the molecular structure. For example, the crystalline structure of related compounds has been elucidated, demonstrating how molecular interactions, like hydrogen bonding and π-π stacking, affect the physical state and stability of these compounds (Ersin Inkaya et al., 2012).

Chemical Properties Analysis

The chemical properties of "this compound" and related compounds, such as reactivity with other chemicals, stability under various conditions, and potential for forming derivatives, are crucial for their application in chemical synthesis and pharmaceuticals. Studies on similar compounds have highlighted their reactivity patterns, including photoinduced reactions and interactions with biological molecules (K. Oda et al., 1997).

Wissenschaftliche Forschungsanwendungen

Antifungal Activity

Compounds similar to 4-benzyl-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide have shown potential as antifungal agents. A study by Narayana et al. (2004) synthesized compounds with a thiazole structure that exhibited significant antifungal properties, highlighting the potential use of such compounds in combating fungal infections (Narayana et al., 2004).

Anticancer Properties

Research by Ravinaik et al. (2021) on benzamide derivatives with a thiazole component showed moderate to excellent anticancer activity against various cancer cell lines. This suggests that compounds like this compound could be valuable in cancer research (Ravinaik et al., 2021).

Antimicrobial Agents

Similar compounds have been explored for their antimicrobial properties. Bikobo et al. (2017) synthesized thiazole derivatives that showed greater potency than reference drugs against certain pathogenic strains, indicating the potential of these compounds in antimicrobial treatments (Bikobo et al., 2017).

Stearoyl-CoA Desaturase-1 Inhibitors

Another study by Uto et al. (2009) identified 4-ethylamino-3-(2-hydroxyethoxy)-N-[5-(3-trifluoromethylbenzyl)thiazol-2-yl]benzamide as a potent inhibitor of stearoyl-CoA desaturase-1, a key enzyme in lipid metabolism. This implies potential applications in metabolic research and therapy (Uto et al., 2009).

Wirkmechanismus

Target of Action

Compounds with similar structures, such as benzofuran and thiazole derivatives, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It’s known that benzofuran and thiazole derivatives can interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular target and the context within the cell.

Biochemical Pathways

Similar compounds have been found to influence a variety of pathways related to their biological activities . The downstream effects of these pathway alterations would depend on the specific pathway and the context within the cell.

Result of Action

Similar compounds have been found to have various biological activities, suggesting that this compound could have similar effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Benzyl-N-[4-(7-Methoxy-1-Benzofuran-2-yl)-1,3-Thiazol-2-yl]Benzamide. These factors could include the pH of the environment, the presence of other compounds, temperature, and more . .

Eigenschaften

IUPAC Name |

4-benzyl-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20N2O3S/c1-30-22-9-5-8-20-15-23(31-24(20)22)21-16-32-26(27-21)28-25(29)19-12-10-18(11-13-19)14-17-6-3-2-4-7-17/h2-13,15-16H,14H2,1H3,(H,27,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJVUJUDGGKWNBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)CC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2Z)-7-(diethylamino)-2-[(2-fluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2497848.png)

![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2497854.png)

![N-(2,6-dimethylphenyl)-2-(1-(4-fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B2497856.png)

![7-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-5-hydroxy-2-phenyl-4H-chromen-4-one](/img/structure/B2497857.png)

![6-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2497858.png)

![[1-(5-Methoxypyridin-2-yl)cyclopropyl]methanamine dihydrochloride](/img/structure/B2497862.png)

![(E)-3-[5-(Difluoromethyl)-1-methylpyrazol-3-yl]prop-2-enoic acid](/img/structure/B2497865.png)

![1-{[3-(4-Methylphenyl)-1,2-oxazol-5-yl]methyl}pyrrolidin-3-amine dihydrochloride](/img/structure/B2497867.png)